molecular formula C11H15N5O4 B1596262 8-Methyladenosine CAS No. 56973-12-7

8-Methyladenosine

Número de catálogo B1596262
Número CAS: 56973-12-7
Peso molecular: 281.27 g/mol
Clave InChI: RTGYRFMTJZYXPD-IOSLPCCCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

8-Methyladenosine is a purine nucleoside analogue . It has been found in the urine of healthy people and has broad antitumor activity targeting indolent lymphoid malignancies .


Synthesis Analysis

8-Methyladenosine was synthesized at the Nucleic Acid Center, University of Southern Denmark, by palladium-catalyzed cross-coupling of a tetraalkyltin with a halogenated purine nucleoside .


Chemical Reactions Analysis

8-Methyladenosine is involved in various chemical reactions. For instance, it has been shown that methylation of position 8 is the main product of Cfr action upon reaction with A2503, and that Cfr also has a less pronounced capability to methylate position 2 of A2503 to produce 2,8-dimethyladenosine .

Aplicaciones Científicas De Investigación

RNA Methylation and Gene Expression Control

8-Methyladenosine (m6A) is a significant internal modification in mammalian messenger RNA (mRNA), influencing various aspects of RNA biology. m6A modification is essential for RNA metabolism, including mRNA processing, translation, and decay. Studies by Zhao, Roundtree, & He (2016) and Meyer & Jaffrey (2014) have highlighted the role of m6A in regulating mRNA fate and function, suggesting a post-transcriptional methylation mechanism analogous to DNA methyl modifications.

mRNA Splicing and Methylation

The nuclear m6A reader protein YTHDC1 impacts mRNA splicing, as explored by Roundtree & He (2016). This research provides insights into the transcriptome-wide changes in splicing affected by mRNA methylation reader proteins.

Methylation Mechanisms and Protein Interactions

The cooperative function of Mettl3 and Mettl14 methyltransferases in catalyzing m6A methylation of adenosines has been elucidated in studies by Wang, Doxtader, & Nam (2016). These findings contribute to understanding how these proteins contribute to creating m6A modifications in vitro.

Role in Plant Biology

In plants, m6A RNA methylation plays a pivotal role in growth, development, and stress response. Research by Yue, Nie, Yan, & Weining (2019) systematically analyzes the structure, composition, and functions of plant m6A regulatory machinery, shedding light on its potential applications in crop genetic improvement.

Translation Efficiency and Stability

m6A modification significantly influences messenger RNA translation efficiency. The study by Wang et al. (2015) reveals how m6A reader proteins interact with translation machinery to control protein production from dynamic transcripts marked by m6A.

Antibiotic Resistance in Bacteria

8-Methyladenosine modification has been identified in bacteria, conferring resistance to certain antibiotics. Research by Giessing et al. (2009) demonstrates that the Cfr methyltransferase catalyzes the formation of 8-methyladenosine, impacting antibiotic susceptibility.

Computational Prediction and Analysis

Advanced computational methods, such as the one developed by Chen, Zou, & Li (2021), enhance the prediction and analysis of m6A sites in RNA sequences. These techniques offer valuable insights into methylation modification and its biological implications.

Role in Cancer Progression

m6A modification is implicated in the pathogenesis of various diseases, including cancers. The study by Wang, Kong, Tao, & Ju (2020) focuses on the physiological functions of m6A modification and its potential roles in human tumors.

Mecanismo De Acción

Target of Action

8-Methyladenosine (8-mA) is a modification catalyzed by the radical SAM methyltransferase Cfr . The primary target of 8-mA is the peptidyl transferase center of bacterial ribosomes . This center is mainly composed of the central loop of domain V of 23S rRNA and contains binding sites for various antibiotics of clinical and veterinary importance .

Mode of Action

The Cfr methyltransferase confers combined resistance to five different classes of antibiotics that bind to the peptidyl transferase center of bacterial ribosomes . The Cfr-mediated modification has been shown to occur on nucleotide A2503 of 23S rRNA . The Cfr methyltransferase catalyzes the formation of 8-mA . In addition, Cfr also has the ability to catalyze methylation at position 2 to form 2,8-dimethyladenosine .

Biochemical Pathways

The biochemical pathways affected by 8-mA are related to antibiotic resistance. The Cfr modification reaction occurs via a radical-based mechanism . The mutation of single conserved cysteine residues in the radical SAM motif CxxxCxxC of Cfr abolishes its activity .

Pharmacokinetics

The formation of 8-ma is a result of the action of the cfr methyltransferase

Result of Action

The antibiotic resistance conferred by Cfr is provided by methylation at the 8 position and is independent of methylation at the 2 position of A2503 . This modification has been described in natural RNA molecules .

Action Environment

The action environment of 8-mA is primarily within bacterial cells, where it confers resistance to antibiotics It is known that the cfr modification reaction occurs via a radical-based mechanism , which could potentially be influenced by environmental conditions.

Direcciones Futuras

Recent studies have demonstrated that N6-methyladenosine (m6A), the most abundant, dynamic, and reversible epigenetic RNA modification in eukaryotes, is regulated by a series of enzymes, including methyltransferases (writers), demethylases (erasers), and m6A recognition proteins (readers) . The level of m6A methylation and its regulatory factors are closely associated with the occurrence and disease progression in gliomas . The m6A methylation is expected to become a potential therapeutic target for gliomas in the near future .

Propiedades

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGYRFMTJZYXPD-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205572
Record name 8-Methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyladenosine

CAS RN

56973-12-7
Record name 8-Methyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 8-Methyladenosine (m8A) and how was it first discovered?

A1: 8-Methyladenosine (m8A) is a modified adenosine nucleoside found in various RNA molecules. It was first identified as a modification on nucleotide A2503 of 23S rRNA in bacteria resistant to the antibiotic Cfr. []

Q2: How does the introduction of 8-methyladenosine at the 2'-terminus of 2',5'-oligoadenylate (2-5A) affect its interaction with RNase L?

A2: While the 5'-phosphoryl group of 2-5A is generally considered essential for RNase L activation, studies have shown that 5'-O-dephosphorylated 2-5A tetramers with 8-methyladenosine at the 2'-terminus can activate RNase L more effectively than the parent 2-5A molecule. [] This suggests that the 8-methyladenosine modification induces a significant shift in the binding site of RNase L. [, ]

Q3: How does the presence of 8-methyladenosine impact the stability of oligonucleotides against enzymatic degradation?

A3: Introducing an 8-methyladenosine residue at the 2'-terminus of oligonucleotides enhances their resistance to degradation by enzymes like snake venom phosphodiesterase. [, ]

Q4: What is the role of 8-methyladenosine in the context of the 2-5A system and its antiviral activity?

A4: The 2-5A system is an interferon-regulated RNA degradation pathway crucial for innate immunity against viral infections. [] Modified 2-5A analogs containing 8-methyladenosine can activate RNase L, a key enzyme in this pathway, and exhibit antiviral properties. [, ]

Q5: How does the incorporation of a hydroxyalkyl group at the 5'-phosphate of 8-methyladenosine-substituted 2-5A tetramers affect their stability and activity?

A5: Adding a hydroxyalkyl group, such as hydroxyethyl or hydroxybutyl, to the 5'-phosphate of these tetramers increases their resistance to hydrolysis by alkaline phosphatase compared to unmodified counterparts. [, ] While this modification might slightly reduce their ability to activate RNase L initially, the activity can be restored to a significant extent. [, ]

Q6: What are the potential applications of 8-methyladenosine-substituted 2-5A-antisense chimeras in gene therapy?

A6: These chimeras, especially those carrying a hydroxyethyl group and 8-methyladenosine, show promise as novel antisense molecules. [] They can activate RNase L to cleave complementary RNA effectively, making them potential candidates for targeted gene silencing therapies. [, ]

Q7: How does 8-methyladenosine contribute to antibiotic resistance in bacteria?

A7: The Cfr methyltransferase, found in certain bacteria, catalyzes the formation of 8-methyladenosine on A2503 of 23S rRNA. [] This modification confers resistance to five different classes of antibiotics that target the bacterial ribosome's peptidyl transferase center. [, ]

Q8: What is the mechanism by which Cfr catalyzes the formation of 8-methyladenosine?

A9: Cfr is a radical SAM methyltransferase. [, ] Mutations in the conserved cysteine residues within its radical SAM motif (CxxxCxxC) abolish its activity, suggesting that the methylation reaction proceeds through a radical-based mechanism. []

Q9: How can we identify the RNA substrates of radical SAM RNA methylating enzymes like Cfr and RlmN?

A10: A method called miCLIP-MaPseq utilizes the efficient, mechanism-based cross-linking between the enzyme and its RNA substrates for unbiased identification. [] By introducing mismatches at the cross-link site using thermostable group II intron reverse transcriptase, the precise positions of RNA modification can be determined through mismatch profiling. []

Q10: What is the significance of cation-π interactions in the ligand specificity of human S-Adenosylmethionine Decarboxylase (AdoMetDC)?

A11: Crystal structures of AdoMetDC complexed with ligands like MMTA and DMAMA reveal a crucial cation-π interaction between the positively charged ligand and the aromatic rings of Phe7 and Phe223. [] This interaction contributes significantly to ligand binding and specificity. [, ]

Q11: What role do Phe7 and Phe223 play in the substrate binding mechanism of AdoMetDC?

A12: Stopped-flow kinetic experiments demonstrate that mutations in Phe7 and Phe223 significantly affect the rate of substrate binding to AdoMetDC. [, ] This underscores the importance of these residues in mediating the cation-π interactions essential for ligand recognition and binding. [, ]

Q12: Why is a positive charge at the sulfonium ion position crucial for ligand binding and inhibition of AdoMetDC?

A13: The presence of a positive charge at the sulfonium position allows for favorable electrostatic interactions with the aromatic rings of Phe7 and Phe223 within the active site of AdoMetDC. [, ] This interaction is critical for both substrate binding and the inhibitory activity of AdoMetDC inhibitors. [, ]

Q13: What is the structural conformation of poly(8-methyladenylic acid) in its ordered form?

A14: Unlike poly(adenylic acid) or poly(8-bromoadenylic acid), poly(8-methyladenylic acid) forms a regular, single-stranded helix in its ordered state. [] This unique structure arises from the alternating syn and anti conformations of the 8-methyladenylic acid residues. []

Q14: How does the chemical shift of the H2 proton in poly(8-methyladenylic acid) differ between its ordered and disordered forms?

A15: The H2 proton experiences a significant upfield shift in the ordered form of poly(8-methyladenosine) compared to its disordered state. [] This shift, coupled with the temperature dependence of the H2 signal, provides strong evidence for a regular, single-stranded helical structure. []

Q15: What is the significance of the contrasting temperature dependence observed between the H2 and CH3 proton signals in poly(8-methyladenylic acid)?

A16: The H2 proton signal exhibits temperature dependence, correlating with the UV melting curve, while the CH3 proton signal remains independent of temperature. [] This difference can be attributed to the regularly alternating syn and anti conformations of the 8-methyladenylic acid residues within the single-stranded helix. []

Q16: What are the implications of 8-methyladenosine in DNA damage response (DDR)?

A17: Recent research indicates that m8A-modified RNA is recruited to DNA lesions, particularly after UVA microirradiation. [] This recruitment seems to be dependent on PARP activity and is associated with active DNA demethylation occurring in later DDR phases. []

Q17: How does PARP inhibition affect the recruitment of m8A-modified RNA and DNA repair processes?

A18: Inhibiting PARP with Olaparib not only prevents the accumulation of m8A RNA at DNA lesions but also disrupts the recruitment of XRCC1, a vital component of the base excision repair (BER) pathway. [] This suggests a potential role of PARP-dependent m8A RNA recruitment in the BER mechanism. []

Q18: What is the role of γH2AX in the context of m8A-mediated DNA repair?

A19: PARP inhibition leads to increased levels of γH2AX, a histone modification indicative of DNA damage. [] γH2AX exhibits a strong interaction with m8A RNA, potentially stabilizing m8A-positive RNA-DNA hybrid loops. [] These R-loops might act as substrates for a PARP-dependent, non-canonical DNA repair pathway involving m8A modifications. []

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